molecular formula C12H18Cl2NO7P B130376 Faranoxi CAS No. 159126-29-1

Faranoxi

Katalognummer B130376
CAS-Nummer: 159126-29-1
Molekulargewicht: 390.15 g/mol
InChI-Schlüssel: DMZGCZWBSXHKNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Faranoxi, also known as 5-amino-2-hydroxybenzoic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. Faranoxi is a versatile molecule that can be synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner, making it an attractive candidate for drug development and other biomedical applications.

Wirkmechanismus

Faranoxi's mechanism of action is not fully understood, but it is believed to interact with biological systems by scavenging free radicals and reducing oxidative stress. Faranoxi has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Faranoxi has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase.

Biochemische Und Physiologische Effekte

Faranoxi has been shown to have several biochemical and physiological effects. In vitro studies have shown that Faranoxi can scavenge free radicals and reduce oxidative stress, leading to a decrease in inflammation and cell damage. In vivo studies have shown that Faranoxi can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease. Faranoxi has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for use as a pesticide.

Vorteile Und Einschränkungen Für Laborexperimente

Faranoxi has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure allows for specific interactions with biological systems. Faranoxi is also stable in various conditions, making it easy to store and transport. However, Faranoxi has some limitations, including its solubility in water, which can make it difficult to use in aqueous solutions. Faranoxi also has limited bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on Faranoxi. One potential direction is the development of Faranoxi-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the use of Faranoxi as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of Faranoxi and its potential applications in industry.

Synthesemethoden

Faranoxi can be synthesized using several methods, including the reaction of 5-nitrosalicylic acid with hydroxylamine or the reaction of 5-chlorosalicylic acid with ammonia. The most common method of synthesis involves the reaction of salicylic acid with nitrous acid, followed by reduction with zinc and hydrochloric acid. The resulting product is then treated with hydroxylamine to obtain Faranoxi.

Wissenschaftliche Forschungsanwendungen

Faranoxi has been extensively studied for its potential applications in various scientific fields. In medicine, Faranoxi has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, Faranoxi has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use as a pesticide. In industry, Faranoxi has been shown to have potential applications in the production of polymers and other materials.

Eigenschaften

CAS-Nummer

159126-29-1

Produktname

Faranoxi

Molekularformel

C12H18Cl2NO7P

Molekulargewicht

390.15 g/mol

IUPAC-Name

4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;phosphoric acid

InChI

InChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4)

InChI-Schlüssel

DMZGCZWBSXHKNL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O

Kanonische SMILES

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O

Andere CAS-Nummern

159126-29-1

Synonyme

faranoxi
p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.